molecular formula C16H13ClN2O3 B2903336 N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 263386-37-4

N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2903336
CAS No.: 263386-37-4
M. Wt: 316.74
InChI Key: ZUEPMRPQXKTPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzoxazolone core linked to a propanamide chain substituted with a 2-chlorophenyl group. The benzoxazolone moiety (2-oxobenzo[d]oxazol-3(2H)-one) is a heterocyclic scaffold known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and immunomodulatory activities .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEPMRPQXKTPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves multiple steps, starting with the preparation of the chlorophenyl group and the propanamide moiety. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amine sources, and coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In the field of chemistry, N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In medicine, this compound may be explored for its therapeutic properties. It could be used in the development of new drugs for treating various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide becomes evident when compared to derivatives with modified aromatic substituents, hydrazide linkages, or heterocyclic extensions. Below is a detailed analysis:

Structural Analogues with Modified Aromatic Groups
Compound Name Substituent on Amide Nitrogen Key Properties/Biological Activity Reference
N-(4-Sulfamoylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide 4-Sulfamoylphenyl 78% yield, mp 252–254°C; potential sulfonamide-based bioactivity
N-(4-Trifluoromethylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide 4-Trifluoromethylphenyl 43% yield; yellowish solid; evaluated as a D2 receptor antagonist
Target Compound : this compound 2-Chlorophenyl Hypothesized enhanced lipophilicity and target affinity due to electron-withdrawing Cl group

Key Insights :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group may improve metabolic stability compared to electron-donating groups (e.g., methoxy derivatives in ) .
  • Sulfonamide vs. Trifluoromethyl : Sulfamoyl derivatives (e.g., compound 4 in ) exhibit higher melting points, suggesting stronger intermolecular interactions, while trifluoromethyl groups enhance bioavailability and blood-brain barrier penetration .
Hydrazide Derivatives

Hydrazide-linked analogs demonstrate distinct biological profiles:

Compound Name (from ) Substituent on Hydrazide Key Properties Reference
N′-(5-Nitrofuran-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (23) 5-Nitrofuran 85% yield, mp 230–232°C; potent antimicrobial activity (MIC: 8 µg/mL against S. aureus)
N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (17) 2-Chloro-5-nitrobenzylidene 82% yield, mp 202–204°C; moderate activity against Gram-negative bacteria

Key Insights :

  • Antimicrobial Efficacy : Nitrofuran-substituted hydrazides (e.g., compound 23) show superior activity against Gram-positive bacteria compared to nitrobenzylidene derivatives, likely due to enhanced membrane penetration .
  • Synthetic Flexibility : Hydrazide derivatives are synthesized via Schiff base formation, enabling rapid diversification for structure-activity relationship (SAR) studies .
Immunoproteasome Inhibitors

highlights the immunoproteasome inhibition profile of the parent scaffold:

Compound Name (from ) β1i Inhibition β5i Inhibition Reference
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide 18% 10%
3-Chloro-4-hydroxy-N-phenethylbenzamide 2% 23%

Key Insights :

  • The benzoxazolone-propanamide scaffold shows moderate β1i inhibition, while phenethylbenzamide derivatives exhibit stronger β5i activity. This suggests divergent binding modes to immunoproteasome subunits .
  • The 2-chlorophenyl substitution in the target compound may enhance β1i selectivity due to steric or electronic effects, though experimental validation is required.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key factors include:

  • Temperature control : Maintain ≤80°C during condensation to avoid side reactions (e.g., hydrolysis of the oxazole ring) .
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates, as observed in analogous benzoxazole syntheses .
  • Catalysts : Employ condensing agents (e.g., EDC/HOBt) to facilitate amide bond formation, as validated in structurally related propanamide derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound with ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for verifying the benzoxazole ring (δ 6.8–7.5 ppm for aromatic protons) and the propanamide backbone (δ 2.5–3.5 ppm for CH2 groups) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 8–10 minutes under isocratic conditions (acetonitrile/water, 60:40) is typical for benzoxazole derivatives .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+ ~345 m/z) confirms molecular weight and fragmentation patterns .

Q. How does solvent polarity influence the reaction yield in the final condensation step?

Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity of the amine group, improving coupling efficiency. For example, DMF increases yield by 20% compared to THF in analogous benzoxazole-propanamide syntheses . Non-polar solvents may lead to incomplete reactions due to poor solubility of intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2-chlorophenyl and benzoxazole moieties?

  • Substitution patterns : Synthesize analogs with halogen (e.g., F, Br) or electron-withdrawing groups (e.g., NO2) on the phenyl ring to assess electronic effects on target binding .
  • Ring modifications : Replace the benzoxazole with benzothiazole or indole to study steric and electronic contributions to activity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease screens) to correlate structural changes with IC50 values .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural characterization?

  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference in NMR .
  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting anomalies by acquiring spectra at 25°C and 50°C .
  • Orthogonal validation : Cross-check with FT-IR (amide I band ~1650 cm⁻¹) and X-ray crystallography if single crystals are obtainable .

Q. What mechanistic insights explain the instability of the oxazole ring under acidic conditions?

  • Protonation effects : The oxazole’s nitrogen becomes protonated in acidic media, destabilizing the aromatic ring and leading to hydrolysis. This is evidenced by LC-MS detection of benzoic acid derivatives in pH < 4 conditions .
  • Kinetic studies : Monitor degradation via time-resolved HPLC, showing first-order kinetics (t1/2 = 2 hours at pH 3) .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without inducing cytotoxicity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to the propanamide chain to improve bioavailability, as demonstrated in related chlorophenyl derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Metabolic stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, as high binding (>95%) may reduce efficacy in vivo .
  • Dosing regimen : Adjust administration frequency based on pharmacokinetic parameters (e.g., t1/2, Cmax) derived from LC-MS/MS plasma profiling .

Methodological Recommendations

Parameter Recommendation Reference
Synthetic yield Optimize to 60–70% via stepwise temperature control
Purity threshold ≥95% (HPLC) for biological assays
Solubility testing Use PBS (pH 7.4) with 0.1% Tween-80
Stability storage -20°C under argon to prevent oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.